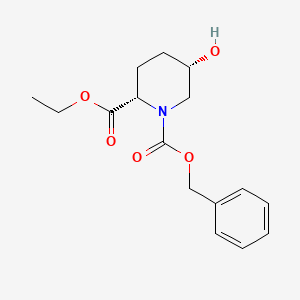

(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate

Description

(2S,5S)-1-Benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate is a chiral piperidine derivative featuring a hydroxyl group at the 5-position and two ester groups (benzyl and ethyl) at the 1- and 2-positions, respectively. Its stereochemistry (2S,5S) is critical for its biological activity and interactions with chiral environments.

Properties

IUPAC Name |

1-O-benzyl 2-O-ethyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-2-21-15(19)14-9-8-13(18)10-17(14)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14,18H,2,8-11H2,1H3/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQHKWOWPHSNGA-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.

Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

Carboxylation: The carboxylate groups are introduced through carboxylation reactions, typically using carbon dioxide or carboxylic acids.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylate groups can be reduced to form alcohols or aldehydes.

Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, osmium tetroxide, or potassium permanganate are commonly used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Substitution: Alkyl halides or aryl halides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Neurological Research

The compound has been studied for its potential neuroprotective effects. Research indicates that derivatives of hydroxypiperidines can exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural components of (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate may contribute to its ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine .

Analgesic Properties

Studies have shown that compounds similar to this compound possess analgesic properties. This makes it a candidate for further investigation in pain management therapies, particularly in conditions where traditional analgesics are ineffective or contraindicated .

Antidepressant Activity

Preliminary data suggest that this compound may have antidepressant-like effects in animal models. Its mechanism may involve the modulation of serotonin and norepinephrine pathways . Further clinical studies are necessary to validate these findings.

Building Block in Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. It can be utilized in the preparation of various piperidine derivatives that are important in pharmaceutical development .

Chiral Synthesis

The compound's chiral centers make it valuable for studies in asymmetric synthesis. Its unique stereochemistry allows researchers to explore enantioselective reactions that are crucial in developing new drugs with specific biological activities .

Case Studies

Mechanism of Action

The mechanism of action of (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Methyl vs. Ethyl Ester Derivatives

- Compound: (2S,5S)-1-Benzyl 2-methyl 5-hydroxypiperidine-1,2-dicarboxylate CAS: 117836-26-7 Molecular Formula: C₁₅H₁₉NO₅ Molecular Weight: 293.32 g/mol Key Difference: Replacement of the ethyl group with a methyl ester at the 2-position. Purity levels for this compound are reported at 98% .

Benzyl vs. tert-Butyl Protecting Groups

- Compound: 1-(tert-Butyl) 2-ethyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate Reference: CymitQuimica (Ref: 10-F608192) Key Difference: Substitution of the benzyl group with a tert-butyl carbamate at the 1-position.

Stereochemical Variations

Diastereomers with 5R Configuration

- Compound: 1-Benzyl 2-methyl (2S,5R)-5-hydroxypiperidine-1,2-dicarboxylate CAS: 34336-46-4 Synonym: SCHEMBL8403581 Key Difference: The 5-position hydroxyl group adopts an R configuration instead of S. Impact: Altered stereochemistry may significantly affect binding affinity in chiral environments, such as enzyme active sites. For example, the 5R diastereomer could exhibit reduced activity in assays targeting 5S-specific receptors .

Functional Group Modifications

Amino-Substituted Analogs

- Compound: (2R,5S)-1-tert-Butyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate CAS: 2411590-87-7 Key Difference: Replacement of the hydroxyl group at the 5-position with an amino group. Impact: The amino group introduces basicity, altering solubility in aqueous media and enabling salt formation. This modification is relevant for prodrug strategies or targeting amine-binding proteins .

Comparative Data Table

Biological Activity

(2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate is a compound with significant potential in pharmacological applications due to its biological activity. This compound features a piperidine ring with hydroxyl and carboxyl functional groups, which contribute to its interaction with various biological targets.

- Chemical Formula : C₁₆H₂₁NO₅

- Molecular Weight : 307.33 g/mol

- CAS Number : 1613640-67-7

- SMILES Notation : O[C@@H]1CN(C(OCC2=CC=CC=C2)=O)C@HCC1

Biological Activity

The biological activity of this compound has been explored in various studies, particularly its interaction with neurotransmitter transporters.

Interaction with Neurotransmitter Transporters

Research indicates that compounds structurally similar to (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine exhibit high affinity for the dopamine transporter (DAT) and moderate to high affinity for norepinephrine transporter (NET) and serotonin transporter (SERT). These interactions suggest potential applications in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD) .

The mechanism of action involves the inhibition of neurotransmitter reuptake, which enhances the availability of dopamine, norepinephrine, and serotonin in the synaptic cleft. This is particularly relevant for compounds designed to address conditions characterized by low levels of these neurotransmitters.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into their pharmacological potential:

- Dopamine Transporter Affinity :

- In Vivo Studies :

- Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

| Compound Name | DAT Affinity | NET Affinity | SERT Affinity | Potential Applications |

|---|---|---|---|---|

| (2S*,5S*)-1-benzyl 2-ethyl 5-hydroxypiperidine | High | Moderate | Moderate | ADHD, Depression |

| Related Hydroxylated Compounds | Very High | High | Low | Substance Use Disorders |

| Non-Hydroxylated Analog | Moderate | Low | Low | Less effective in treating neurological disorders |

Q & A

Basic Research Questions

What are the critical steps for synthesizing (2S,5S)-1-benzyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate while preserving stereochemical integrity?**

- Methodological Answer : Synthesis requires precise control of reaction conditions to maintain stereochemistry. Key steps include:

- Protection of hydroxyl groups : Use tert-butyl or benzyl groups to prevent undesired side reactions during carboxylation .

- Stereoselective coupling : Employ chiral catalysts or enantiomerically pure starting materials to ensure the (2S*,5S*) configuration .

- Purification : Use column chromatography with solvents like ethyl acetate/hexane mixtures to isolate diastereomers, confirmed by chiral HPLC or NMR analysis .

- Safety : Perform reactions under inert gas (e.g., N₂) to avoid moisture-sensitive intermediates degrading .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Keep in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester and benzyl groups .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of dust or vapors. Avoid contact with oxidizing agents or water, which may trigger decomposition .

- Disposal : Follow EPA guidelines for dicarboxylate derivatives, including incineration or neutralization with alkaline solutions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in stereochemical assignments for this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .

- NMR analysis : Use NOESY or COSY to confirm spatial proximity of protons in the piperidine ring and ester groups .

- Comparative studies : Cross-validate results with analogs like (2R,5S)-1-tert-butyl derivatives to identify systematic errors in chiral column retention times .

Q. How can environmental fate studies for this compound be designed to assess long-term ecological risks?

- Methodological Answer :

- Experimental design : Adopt a split-plot design (e.g., randomized blocks) to test abiotic/biotic degradation under varying pH, temperature, and microbial activity .

- Analytical methods : Use LC-MS/MS to quantify breakdown products (e.g., benzyl alcohol, piperidine derivatives) in soil/water samples .

- Risk modeling : Apply EPA frameworks (e.g., ECOTOX database) to predict bioaccumulation and toxicity thresholds in aquatic organisms .

Q. What methodologies optimize the compound’s stability in aqueous solutions for pharmacological assays?

- Methodological Answer :

- Buffer selection : Use ammonium acetate buffers (pH 6.5) to minimize ester hydrolysis, as validated for structurally similar pyrrolidine dicarboxylates .

- Lyophilization : Stabilize the compound by freeze-drying and reconstituting in anhydrous DMSO for cell-based assays .

- Accelerated stability testing : Perform stress studies (40°C/75% RH for 6 months) to identify degradation pathways using QbD (Quality by Design) principles .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s reactivity with amines be addressed?

- Methodological Answer :

- Reproducibility checks : Repeat reactions under standardized conditions (e.g., anhydrous DMF, 25°C) and compare yields with literature values for analogs like (2S,4S)-1-benzyl derivatives .

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates of the 5-hydroxyl group with primary/secondary amines, accounting for steric hindrance .

- Computational modeling : Apply DFT calculations to predict nucleophilic attack sites on the piperidine ring and validate with experimental LC-MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.